molecular formula C23H16FNO4 B2994885 N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzamide CAS No. 923132-70-1

N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzamide

Cat. No. B2994885
CAS RN: 923132-70-1
M. Wt: 389.382
InChI Key: MVHZTWVPHOADBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the chromen-6-yl and fluorophenyl groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Without specific information on the reactions of this compound, it’s difficult to provide a detailed chemical reactions analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

G Protein-Coupled Receptor Agonists

One of the key applications of compounds structurally related to N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzamide is as agonists for orphan G protein-coupled receptors (GPRs), specifically GPR35. A study by Thimm et al. (2013) highlighted the synthesis of fluorine-substituted benzamidochromen compounds, showcasing their potent agonistic activity towards GPR35. These compounds were identified through radioligand binding and β-arrestin assays, providing new insights into the receptor's pharmacology and potential therapeutic applications (Thimm, Funke, Meyer, & Müller, 2013).

Antimicrobial Agents

Compounds bearing the chromen-4-one moiety have been synthesized and evaluated for their antimicrobial efficacy. Desai et al. (2013) synthesized fluorobenzamides containing thiazole and thiazolidine, demonstrating significant antimicrobial activity against a range of bacteria and fungi. These findings suggest a potential route for the development of new antimicrobial agents using the benzamide scaffold as a core structure (Desai, Rajpara, & Joshi, 2013).

Inhibition of Carbon Steel Corrosion

Fouda et al. (2020) explored the use of methoxy-substituted benzamidine derivatives as corrosion inhibitors for carbon steel in hydrochloric acid medium. Their research demonstrated the compounds' effectiveness in reducing corrosion, highlighting a practical application of benzamidine derivatives in industrial settings (Fouda, Nawar, Ismail, Zaher, & Abousalem, 2020).

Synthesis of Radiolabeled Compounds

Hayashi et al. (2012) developed an efficient method for the automated synthesis of radiolabeled compounds, including a benzamide derivative, for potential use in positron emission tomography (PET) imaging studies. This research underscores the versatility of benzamide derivatives in the development of diagnostic tools (Hayashi, Furutsuka, Ito, Muto, Aki, Fukumura, & Suzuki, 2012).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

The future directions for research involving this compound would depend on its properties and potential applications. It could be studied for its potential uses in various fields, such as medicine or materials science .

properties

IUPAC Name

N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FNO4/c1-28-16-9-6-14(7-10-16)23(27)25-15-8-11-21-18(12-15)20(26)13-22(29-21)17-4-2-3-5-19(17)24/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHZTWVPHOADBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.